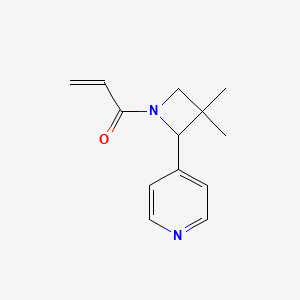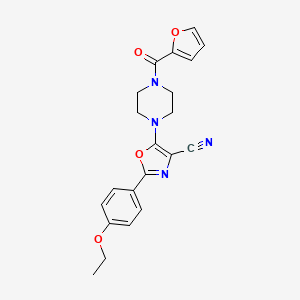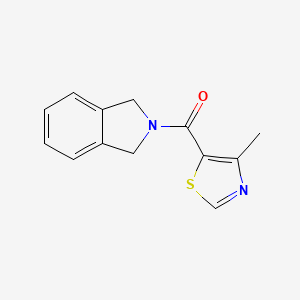![molecular formula C17H18N2O3S B2531423 1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-2-ethyl-1H-imidazole CAS No. 419539-08-5](/img/structure/B2531423.png)
1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-2-ethyl-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-2-ethyl-1H-imidazole is a synthetic organic compound with a molecular formula of C17H18N2O3S. This compound is characterized by the presence of an ethoxynaphthalene group, a sulfonyl group, and an imidazole ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-2-ethyl-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-ethoxynaphthalene and 2-ethylimidazole.
Sulfonylation: The 4-ethoxynaphthalene is sulfonylated using a sulfonyl chloride reagent under acidic conditions to form 4-ethoxynaphthalen-1-ylsulfonyl chloride.
Coupling Reaction: The 4-ethoxynaphthalen-1-ylsulfonyl chloride is then reacted with 2-ethylimidazole in the presence of a base such as triethylamine to form the final product, this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-2-ethyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the reactions. The major products formed depend on the type of reaction and the reagents used.
Applications De Recherche Scientifique
1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-2-ethyl-1H-imidazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.
Mécanisme D'action
The mechanism of action of 1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-2-ethyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-2-ethyl-1H-imidazole can be compared with other similar compounds, such as:
1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-2-isopropyl-1H-imidazole: This compound has a similar structure but with an isopropyl group instead of an ethyl group, leading to differences in chemical reactivity and biological activity.
1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2-ethyl-1H-imidazole: The presence of a methoxy group instead of an ethoxy group can affect the compound’s solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-(4-ethoxynaphthalen-1-yl)sulfonyl-2-ethylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-3-17-18-11-12-19(17)23(20,21)16-10-9-15(22-4-2)13-7-5-6-8-14(13)16/h5-12H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZZCEGLBNGPJEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1S(=O)(=O)C2=CC=C(C3=CC=CC=C32)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclohexyl-N-methyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2531342.png)

![2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid](/img/structure/B2531348.png)


![N-[2-(4-chlorophenyl)ethyl]-1-[(4-fluorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B2531353.png)

![N-(5-chloro-2-methoxyphenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2531356.png)
![1-(1-{2-[(4-fluorophenyl)sulfanyl]acetyl}piperidin-4-yl)-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione](/img/structure/B2531357.png)
![6-chloro-N-(1-methylbutyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B2531358.png)

![5-ethyl-3-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}-5,5a,6,7,8,9-hexahydro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B2531360.png)

